molecular formula C27H37ClCuN2 B2731727 Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) CAS No. 578743-87-0

Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I)

Cat. No. B2731727
M. Wt: 488.6
InChI Key: BKSHBFGWPYSHEE-UHFFFAOYSA-M
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Description

Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) is a copper catalyst . It is used for the reduction of olefin and carbonyl, carbene transfer reaction, aziridination of olefins, and methyleneation of aldehydes .


Molecular Structure Analysis

The molecular structure of Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) is complex. Its empirical formula is C27H36ClCuN2 . More detailed structural analysis would require additional resources such as crystallography data .


Chemical Reactions Analysis

Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) is used in various chemical reactions. It is used for the reduction of olefin and carbonyl, carbene transfer reaction, aziridination of olefins, and methyleneation of aldehydes .


Physical And Chemical Properties Analysis

Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) is a solid with a melting point of over 300 °C . Its molecular weight is 487.59 .

Scientific Research Applications

1. Bond Activation Capabilities Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I), also known as [Cu(IPr)(OH)], demonstrates the ability to activate a wide range of X−H bonds, including various C−H bonds (sp, sp2, sp3), as well as N−H, P−H, O−H, S−H, and M−H bonds. This capability extends to the cleavage of Si−N and Si−C bonds, forming unique Cu-centered complexes (Fortman, Slawin, & Nolan, 2010).

2. Reactivity with Alkynes The compound reacts readily with silanes, such as triethoxysilane, forming dimeric copper(I) hydride complexes with significant copper−copper interaction. This reactivity is crucial in hydrocupration of alkynes like 3-hexyne, leading to the formation of monomeric copper(I) vinyl complexes (Mankad, Laitar, & Sadighi, 2004).

3. Catalytic Activity in CuAAC Reactions Azide-tagged copper(I) complexes of this compound can act both as a catalyst and a substrate in copper-catalyzed azide–alkyne (CuAAC) reactions. This dual functionality is utilized in creating functionalized copper(I)-NHC complexes (Gibard, Avignant, Cisnetti, & Gautier, 2012).

4. Alkene and Alkyne Polymerization Catalysis The compound has been used in catalyzing the addition of N−H and O−H bonds of amines and alcohols to electron-deficient olefins. This process allows for the incorporation of both aromatic and alkyl substituents into nucleophiles, with both primary and secondary amines being reactive (Munro-Leighton, Delp, Blue, & Gunnoe, 2007).

5. Versatility in "Click Chemistry" In "click chemistry", cationic copper(I) complexes of this compound, featuring abnormal N-heterocyclic carbene (aNHC) ligands, show high efficiency. These complexes are particularly effective in the three-fold cycloaddition of alkynes and organic azides, offering a high-yield access to triazoles (Ho, Reichmann, Rottschäfer, Herbst‐Irmer, & Ghadwal, 2017).

6. Synthesis of Carboxylic Acids N-Heterocyclic carbene copper(I) complexes of this compound serve as excellent catalysts for the carboxylation of alkylboranes with CO2, leading to the production of various functionalized carboxylic acids (Ohishi, Zhang, Nishiura, & Hou, 2011).

properties

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chlorocopper(1+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N2.ClH.Cu/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-21H,1-8H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRINCVYMIAYBE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2[CH-]N(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.Cl[Cu+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37ClCuN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I)

CAS RN

578743-87-0
Record name Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I)
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